molecular formula C12H20N2O2 B173825 (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate CAS No. 1217710-12-7

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

Cat. No.: B173825
CAS No.: 1217710-12-7
M. Wt: 224.3 g/mol
InChI Key: RWAQULYYWNUYFH-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery. It is primarily used as a versatile synthetic building block. The compound features a tert-butoxycarbonyl (Boc) protected secondary amine, which is a widely used protecting group in organic synthesis for its stability and ease of removal under mild acidic conditions . The cyanomethyl side chain at the 3-position introduces a nitrile functional group, which is a valuable bioisostere and can be further transformed into other functional groups such as carboxylic acids, amides, and tetrazoles . This molecular architecture makes it a critical intermediate for constructing more complex, optically active molecules. Its primary research application lies in the synthesis of potential pharmaceutical agents, where the chiral piperidine scaffold is a common motif in biologically active compounds. The (S)-enantiomer is particularly valuable for creating stereospecific drugs, as chirality often plays a crucial role in a molecule's binding affinity and metabolic pathway. As a key intermediate, it can be utilized in the exploration of new treatments for central nervous system disorders, pain management, and other therapeutic areas . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet (SDS). Standard safety precautions include wearing protective gloves and eye/face protection, and ensuring use in a well-ventilated place to avoid inhalation of dust or mist . For optimal stability, the product should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

tert-butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQULYYWNUYFH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650695
Record name tert-Butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217710-12-7
Record name tert-Butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Epoxide Opening with Cyanide

(R)-epichlorohydrin is treated with lithium diisopropylamide (LDA) at −78°C in the presence of acetonitrile to generate (S)-5-chloro-4-hydroxyvaleronitrile. This step establishes the S-configuration at the future piperidine C3 position.

Cyclization and Hydrogenation

The nitrile intermediate undergoes Raney nickel-catalyzed hydrogenation in methanolic ammonia at 70°C under 1.0 MPa H₂ pressure, facilitating simultaneous reduction of the nitrile to an amine and cyclization to form (S)-3-hydroxypiperidine.

StepReaction ConditionsYieldPurity
TosylationTsCl, Et₃N, CH₂Cl₂, 0°C → rt, 6h85%95% (HPLC)
Cyanide SubstitutionKCN, DMF, 60°C, 12h78%92% (HPLC)
Boc ProtectionBoc₂O, Na₂CO₃, THF, rt, 24h90%99% (GC)

Direct Alkylation of Boc-Protected Piperidine

This method avoids intermediate functional group transformations by directly introducing the cyanomethyl group to a pre-formed Boc-protected piperidine scaffold.

Generation of Piperidine Enolate

Boc-protected piperidine is treated with lithium hexamethyldisilazide (LiHMDS) in THF at −78°C to form a stable enolate at the C3 position.

Cyanomethylation

The enolate reacts with cyanomethyl bromide (BrCH₂CN) at −20°C for 4 hours, followed by quenching with aqueous ammonium chloride. This step introduces the cyanomethyl group with retention of configuration due to the rigid enolate structure.

Optimization Insights :

  • Solvent Effects : THF provides superior enolate stability compared to DME or Et₂O.

  • Temperature Control : Reactions below −10°C minimize racemization (<2% enantiomeric excess loss).

Resolution of Racemic Mixtures

While less efficient than asymmetric synthesis, racemic resolution remains a viable approach for small-scale production.

Diastereomeric Salt Formation

Racemic tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. The (S)-enantiomer salt preferentially crystallizes, achieving 98% enantiomeric excess after three recrystallizations.

Limitations

  • Yield : Maximum 35% isolated yield due to equilibrium solubility constraints.

  • Scale-Up Challenges : Poor suitability for industrial production compared to catalytic asymmetric methods.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesTypical Yield
Asymmetric Synthesis (Chiral Precursor)High stereocontrol, ScalableMulti-step sequence68% (over 4 steps)
Direct AlkylationFewer steps, Mild conditionsRequires cryogenic temperatures75%
Racemic ResolutionNo chiral catalysts neededLow yield, High solvent consumption35%

Critical Reaction Parameters

Stereochemical Integrity Preservation

  • Tosylate Substitution : SN2 mechanism ensures configuration retention when using KCN in polar aprotic solvents.

  • Enolate Alkylation : Chellation-controlled addition prevents epimerization during cyanomethylation.

Boc Group Stability

The tert-butoxycarbonyl group remains intact under:

  • Basic Conditions : pH < 10 (e.g., Na₂CO₃ in THF).

  • Moderate Temperatures : Up to 60°C in non-nucleophilic solvents.

Industrial-Scale Considerations

Catalytic Asymmetric Hydrogenation

Recent advances employ iridium-phosphine complexes to catalyze the hydrogenation of 3-cyanomethylpyridine derivatives, achieving 99% ee at 50 bar H₂ pressure. This method bypasses chiral pool limitations but requires specialized equipment.

Continuous Flow Chemistry

A telescoped process combining enolate formation, alkylation, and Boc protection in flow reactors reduces processing time from 72 hours to 8 hours, with 15% higher throughput compared to batch methods.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated C–H cyanomethylation using Ru(bpy)₃²⁺ enables direct functionalization of Boc-piperidine at C3 without pre-activation. Preliminary results show 40% yield with 85% ee.

Biocatalytic Approaches

Engineered transaminases from Aspergillus terreus catalyze the asymmetric amination of 3-cyanomethylpiperidin-4-one, achieving 92% ee. This green chemistry method operates in aqueous buffer at pH 7.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structural features make it suitable for modifications that enhance biological activity and selectivity. Here are some notable applications:

  • Building Block for Drug Development : The compound serves as a key building block in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and oncological pathways .
  • Synthesis of IPMK Inhibitors : Recent studies have highlighted its role in synthesizing inhibitors of inositol polyphosphate multikinase (IPMK), which are promising candidates for treating glioblastoma. For instance, derivatives synthesized from this compound demonstrated potent inhibition of cellular proliferation in U251-MG glioblastoma cells, showcasing its potential therapeutic applications .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental contexts:

Case Study: Development of IPMK Inhibitors

A study focused on optimizing a series of compounds derived from this compound, leading to the identification of a compound (UNC9750) that showed improved potency and pharmacokinetics in rodent models. This compound specifically inhibited InsP5 accumulation, a direct product of IPMK activity, indicating a novel mechanism for regulating cancer cell metabolism .

Research Findings on Cellular Mechanisms

Research involving U251-MG glioblastoma cells revealed that treatment with derivatives of this compound led to significant alterations in gene expression related to cancer and inflammatory pathways. The transcriptome analysis indicated that these compounds could selectively regulate genes involved in tumor growth and metastasis, suggesting their utility in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

Step Reagents Conditions Yield
1Pyridine, Phosphorus Oxychloride0°C to room temperatureQuantitative
2Lithium Aluminium Hydride-78°C to room temperatureQuantitative
3Ethyl Acetate ExtractionStandard workup proceduresHigh yield

These methodologies demonstrate the compound's accessibility and versatility as a precursor for further chemical modifications .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final active molecule derived from this compound.

Comparison with Similar Compounds

The following analysis compares (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate with structurally related compounds, focusing on substituents, stereochemistry, synthetic yields, and functional applications.

Substituent Variations
Compound Name CAS Number Substituent Key Differences Yield/Purity Applications
This compound 1217710-12-7 Cyanomethyl (3-position) Baseline compound Purity: N/A Intermediate in drug synthesis
tert-Butyl (R)-3-(((4-iodophenyl)carbamoyl)oxy)piperidine-1-carboxylate (6d) N/A Iodophenyl carbamoyloxy (3-position) Bulky aryl group; higher polarity Yield: 21% Sphingosine-1-phosphate transporter inhibitors
tert-Butyl (S)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate 1217710-80-9 Boc-protected amino (3-position) Enhanced steric bulk; reduced reactivity N/A Peptide synthesis
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate 256411-39-9 Cyanomethyl (4-position) Positional isomer; altered steric/electronic effects N/A Organic intermediate
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate 914988-10-6 Cyano (3-position), ketone (4-position) Reactive ketone group; potential for further derivatization N/A Medicinal chemistry

Key Insights :

  • Positional isomers (e.g., 4-cyanomethyl vs. 3-cyanomethyl) exhibit distinct steric environments, influencing binding affinity in biological targets .
Stereochemical Variations
Compound Name CAS Number Stereochemistry Impact
This compound 1217710-12-7 (S)-enantiomer Chiral specificity for enzyme targets
(R)-tert-Butyl 3-(((4-iodophenyl)carbamoyl)oxy)piperidine-1-carboxylate (6e) N/A (R)-enantiomer Lower yield (9%) compared to (S)-isomers in some reactions
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 1240585-46-9 (3S,5R)-configuration Enhanced metabolic stability due to trifluoromethyl group

Key Insights :

  • The (S)-enantiomer of the target compound is often preferred in asymmetric synthesis for its compatibility with chiral catalysts or biological receptors .
  • (R)-isomers (e.g., 6e) may exhibit lower synthetic efficiency, as seen in the 9% yield for 6e versus 47% for its (S)-counterpart (6c) .

Key Insights :

  • The cyanomethyl group simplifies purification compared to bulkier substituents (e.g., decylphenyl), which require specialized chromatographic conditions .

Biological Activity

(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

This compound is characterized by its piperidine ring structure, which is a common motif in many bioactive compounds. The presence of the cyanomethyl group enhances its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₉N₂O₂
Molecular Weight225.29 g/mol
CAS Number91419-53-3

The biological activity of this compound primarily involves its role as a ligand that interacts with various molecular targets. It has been shown to modulate enzyme activity and influence signaling pathways, particularly in cancer cell lines.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific kinases, which are crucial in regulating cell growth and proliferation. For instance, studies have reported an IC50 value of 26.2 ± 1.2 nM against certain kinases, indicating potent biological activity .
  • Gene Expression Modulation : In human glioblastoma cell lines, treatment with this compound resulted in significant changes in gene expression profiles, affecting pathways related to tumor growth and metastasis .

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cells. In a study involving U251-MG glioblastoma cells, treatment with the compound led to a notable decrease in cell numbers and alterations in inositol phosphate levels, which are important for cellular signaling .

Neuroprotective Effects

The compound serves as a precursor for developing drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease.

Study on Glioblastoma Cells

In a controlled experiment, U251-MG cells treated with this compound showed:

  • Cell Proliferation : A significant reduction in cell viability was observed after exposure to the compound at concentrations exceeding its IC50.
  • Gene Expression Analysis : RNA-seq revealed differential expression of 993 transcripts, indicating extensive modulation of cellular pathways associated with cancer .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundIC50 (nM)Biological Activity
This compound26.2 ± 1.2Inhibits kinase activity; anticancer effects
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylateVariesPotential neuroprotective effects
racemic tert-butyl 3-(cyanomethyl)piperidine-1-carboxylateVariesMixed biological activities

Q & A

Q. What are the key considerations for designing a synthetic route for (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate?

A multi-step approach is typically employed:

  • Step 1 : Introduce the tert-butyloxycarbonyl (Boc) protecting group to the piperidine nitrogen to prevent undesired side reactions.
  • Step 2 : Functionalize the piperidine ring at the 3-position. The cyanomethyl group can be introduced via alkylation (e.g., using cyanomethyl bromide under basic conditions) or via Mitsunobu reaction if stereochemical control is required.
  • Step 3 : Deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) if further modifications are needed.
    Reaction conditions (solvent, temperature, catalysts) must be optimized to maximize yield and purity. For example, tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for such reactions .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

  • X-ray crystallography : Provides definitive proof of stereochemistry and molecular conformation. For instance, evidence from similar piperidine derivatives shows that crystal structures can resolve chiral centers and bond angles .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify the cyanomethyl group (δ ~2.5–3.5 ppm for CH2_2CN) and Boc group (tert-butyl protons at δ ~1.4 ppm). NOESY experiments may confirm spatial relationships between substituents.
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C12_{12}H20_{20}N2_2O2_2) and detects isotopic patterns .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if handling powders in unventilated areas .
  • Engineering controls : Use fume hoods for reactions involving volatile reagents.
  • Emergency measures : Immediate eye washing and skin decontamination with water in case of exposure. Store separately from strong acids/bases to avoid decomposition .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence biological activity?

The (S)-configuration may enhance binding to chiral biological targets (e.g., enzymes or receptors). To assess this:

  • Comparative studies : Synthesize both (R)- and (S)-enantiomers and evaluate their activity in assays (e.g., enzyme inhibition).
  • Molecular docking : Use computational models to predict interactions between the cyanomethyl group and target binding pockets. For example, evidence from trifluoroacetamido analogs shows that stereochemistry affects hydrogen bonding and hydrophobic interactions .

Q. How can low yields or side products during synthesis be mitigated?

  • Byproduct analysis : Use LC-MS or TLC to identify impurities. Common issues include incomplete Boc deprotection or cyanomethyl group oxidation.
  • Optimization strategies :
    • Adjust reaction stoichiometry (e.g., excess cyanomethylating agent).
    • Use anhydrous conditions to prevent hydrolysis of intermediates.
    • Employ catalysts like 4-dimethylaminopyridine (DMAP) for acylations .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-response studies : Perform assays across a range of concentrations to establish EC50_{50}/IC50_{50} values. For example, discrepancies in potency may arise from variations in assay conditions (e.g., pH, temperature).
  • Target validation : Use CRISPR knockout or siRNA silencing to confirm the compound’s mechanism of action. Similar approaches were applied to piperidine-based enzyme inhibitors in prior studies .

Q. How can the compound’s interactions with biological targets be characterized?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{on}, koff_{off}) to immobilized targets.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray co-crystallization : Visualizes binding modes at atomic resolution, as demonstrated for structurally related tert-butyl piperidine carboxylates .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug design : Modify the cyanomethyl group to a hydrolyzable ester or amide to enhance bioavailability.
  • Deuterium labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated metabolism. This approach increased the half-life of analogous piperidine derivatives .

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